N-[2-(4-methylpiperazin-1-yl)propyl]-1-(2-phenylacetyl)piperidine-3-carboxamide
Description
N-[2-(4-methylpiperazin-1-yl)propyl]-1-(2-phenylacetyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a piperidine ring, a piperazine moiety, and a phenylacetyl group
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)propyl]-1-(2-phenylacetyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O2/c1-18(25-13-11-24(2)12-14-25)16-23-22(28)20-9-6-10-26(17-20)21(27)15-19-7-4-3-5-8-19/h3-5,7-8,18,20H,6,9-17H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHIGKAYCRJZDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCCN(C1)C(=O)CC2=CC=CC=C2)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylpiperazin-1-yl)propyl]-1-(2-phenylacetyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using halogenated precursors and piperazine.
Attachment of the Phenylacetyl Group: The phenylacetyl group is attached through acylation reactions, typically using phenylacetyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylpiperazin-1-yl)propyl]-1-(2-phenylacetyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated precursors, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: N-oxides of the piperazine and piperidine rings.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted piperazine and piperidine derivatives.
Scientific Research Applications
N-[2-(4-methylpiperazin-1-yl)propyl]-1-(2-phenylacetyl)piperidine-3-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: Studies focus on its interaction with specific receptors and enzymes, aiming to understand its pharmacokinetic and pharmacodynamic properties.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industry: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in drug development.
Mechanism of Action
The mechanism of action of N-[2-(4-methylpiperazin-1-yl)propyl]-1-(2-phenylacetyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methylpiperazin-1-yl)ethyl]-1-(2-phenylacetyl)piperidine-3-carboxamide
- N-[2-(4-methylpiperazin-1-yl)propyl]-1-(2-benzoyl)piperidine-3-carboxamide
Uniqueness
N-[2-(4-methylpiperazin-1-yl)propyl]-1-(2-phenylacetyl)piperidine-3-carboxamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a piperidine ring, piperazine moiety, and phenylacetyl group results in unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
